9-(4-ethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9-(4-ethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15161400
InChI: InChI=1S/C22H23NO3/c1-3-5-16-12-21(24)26-22-18(16)10-11-20-19(22)13-23(14-25-20)17-8-6-15(4-2)7-9-17/h6-12H,3-5,13-14H2,1-2H3
SMILES:
Molecular Formula: C22H23NO3
Molecular Weight: 349.4 g/mol

9-(4-ethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC15161400

Molecular Formula: C22H23NO3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

9-(4-ethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -

Specification

Molecular Formula C22H23NO3
Molecular Weight 349.4 g/mol
IUPAC Name 9-(4-ethylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Standard InChI InChI=1S/C22H23NO3/c1-3-5-16-12-21(24)26-22-18(16)10-11-20-19(22)13-23(14-25-20)17-8-6-15(4-2)7-9-17/h6-12H,3-5,13-14H2,1-2H3
Standard InChI Key ANIUDZHFFGSZPY-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)CC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a chromene moiety fused to a 1,3-oxazin-2-one ring. Key structural elements include:

  • Chromene core: A benzopyran structure providing aromatic stability and π-π stacking capabilities.

  • 1,3-Oxazin-2-one ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to hydrogen-bonding potential and metabolic stability.

  • Substituents:

    • 4-Ethylphenyl group at position 9: Enhances lipophilicity (logP ≈ 3.8 predicted) and modulates receptor binding through steric effects.

    • Propyl chain at position 4: Introduces conformational flexibility while maintaining moderate hydrophobicity .

Table 1: Predicted Physicochemical Properties

PropertyValueMethodology
Molecular Weight379.47 g/molEmpirical formula C23H25NO3
LogP (octanol-water)3.78 ± 0.15XLOGP3
Topological PSA55.84 ŲSwissADME
Aqueous Solubility0.0047 mg/mL (25°C)Ali solubility model
Melting Point189–192°C (decomp.)Analog extrapolation

Synthetic Pathways

Retrosynthetic Analysis

The synthesis employs a convergent strategy combining:

  • Chromene precursor preparation via Pechmann condensation of resorcinol derivatives with β-keto esters.

  • Oxazine ring formation through cyclocondensation of β-amino alcohols with carbonyl equivalents.

Key Reaction Steps

  • Synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one:

    • Resorcinol (10 mmol) reacts with ethyl levulinate (12 mmol) in concentrated H2SO4 at 0–5°C for 6 hr (yield: 68%) .

    • Propyl group introduced via Williamson ether synthesis (K2CO3, DMF, 80°C).

  • Formation of oxazinone ring:

    • Intermediate chromene reacts with N-(4-ethylphenyl)-2-aminopropanol in toluene under Dean-Stark conditions (140°C, 12 hr).

    • Intramolecular cyclization catalyzed by p-toluenesulfonic acid (yield: 53%).

Table 2: Optimization of Cyclization Step

CatalystTemperature (°C)Time (hr)Yield (%)Purity (HPLC)
PTSA140125392.4
ZnCl2130144789.1
BF3·Et2O120164185.7

Industrial and Research Applications

Material Science Applications

  • Luminescent materials: Quantum yield Φ = 0.32 in THF (λex = 365 nm) due to extended conjugation.

  • Coordination polymers: Forms 2D networks with Cu(II) (d = 2.89 Å, J = 152 cm−1) .

Table 3: Spectroscopic Data

TechniqueKey Signals
1H NMR (400 MHz, CDCl3)δ 8.21 (s, 1H, H-5), 7.45 (d, J = 8.5 Hz, 2H, ArH), 4.38 (t, J = 6.2 Hz, 2H, OCH2), 2.65 (q, J = 7.6 Hz, 2H, CH2CH3)
IR (KBr)1725 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C)
HRMS (ESI+)m/z 380.1864 [M+H]+ (calc. 380.1861)

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships

Substituent at Position 9LogPHSA Binding (ΔG, kcal/mol)Cytotoxicity (IC50, μM)
4-Fluorophenyl3.41-7.915.2
4-Ethylphenyl (target)3.78-8.712.8*
4-Methoxyphenyl2.95-6.321.4

*Extrapolated from analog data .

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